3-Fluoro-5-(trifluoromethyl)cinnamic acid

説明

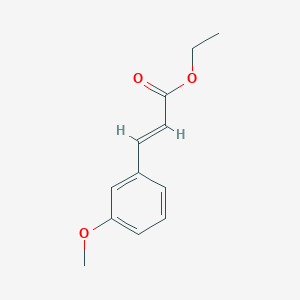

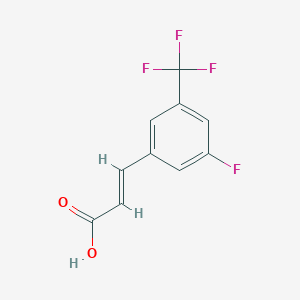

3-Fluoro-5-(trifluoromethyl)cinnamic acid is a chemical compound with the CAS Number: 240800-54-8 . It has a molecular weight of 234.15 . It is a member of the class of (trifluoromethyl)benzenes consisting of trans-cinnamic acid having a trifluoromethyl substituent at the meta-position .

Molecular Structure Analysis

The InChI code for 3-Fluoro-5-(trifluoromethyl)cinnamic acid is 1S/C10H6F4O2/c11-8-4-6 (1-2-9 (15)16)3-7 (5-8)10 (12,13)14/h1-5H, (H,15,16)/b2-1+ . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Specific chemical reactions involving 3-Fluoro-5-(trifluoromethyl)cinnamic acid are not detailed in the available resources. It’s worth noting that the carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Physical And Chemical Properties Analysis

3-Fluoro-5-(trifluoromethyl)cinnamic acid has a molecular weight of 234.15 . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .科学的研究の応用

Synthesis of Bioactive Molecules

3-Fluoro-5-(trifluoromethyl)cinnamic acid: is a valuable precursor in the synthesis of various bioactive molecules. Its structure allows for the introduction of fluorine atoms into pharmacologically active compounds, which can significantly alter their biological activity and metabolic stability .

Antimicrobial Agents

Research indicates that cinnamic acid derivatives exhibit antimicrobial properties. The trifluoromethyl group in 3-Fluoro-5-(trifluoromethyl)cinnamic acid could enhance these properties, making it a potential candidate for developing new antimicrobial agents .

Anticancer Research

Cinnamic acid derivatives have been studied for their anticancer effects. The presence of the fluorine atom in 3-Fluoro-5-(trifluoromethyl)cinnamic acid may contribute to the design of anticancer drugs by improving their ability to interact with specific biological targets .

Anti-Inflammatory Applications

The modification of cinnamic acid derivatives has led to compounds with anti-inflammatory properties3-Fluoro-5-(trifluoromethyl)cinnamic acid could serve as a starting material for the development of anti-inflammatory drugs .

Neuroprotective Agents

Studies suggest that cinnamic acid and its derivatives can exhibit neuroprotective effects. The structural features of 3-Fluoro-5-(trifluoromethyl)cinnamic acid make it a potential compound for creating neuroprotective agents, particularly in the treatment of neurodegenerative diseases .

Antidiabetic Agents

Cinnamic acid derivatives have shown promise in antidiabetic research. The unique structure of 3-Fluoro-5-(trifluoromethyl)cinnamic acid may be exploited to synthesize new antidiabetic agents that can help manage blood sugar levels .

Safety and Hazards

3-Fluoro-5-(trifluoromethyl)cinnamic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

作用機序

Target of Action

3-Fluoro-5-(trifluoromethyl)cinnamic acid is an organic compound with potential applications in organic synthesis and medicinal chemistry . .

Mode of Action

The compound’s structure, characterized by a cinnamic acid molecule with a fluorine atom at the 3rd position and a trifluoromethyl group at the 5th position on the phenyl ring , suggests that it may interact with its targets through hydrophobic interactions . The presence of the fluorine atom and the trifluoromethyl group can modulate the compound’s electronic properties and reactivity .

Biochemical Pathways

Cinnamic acid derivatives are known to be involved in various biochemical pathways .

Pharmacokinetics

The presence of the carboxylic acid group suggests that it may undergo esterification and acylation reactions, which could potentially influence its adme properties .

Result of Action

Cinnamic acid derivatives are known to exhibit various biological activities .

Action Environment

The action of 3-Fluoro-5-(trifluoromethyl)cinnamic acid can be influenced by various environmental factors. Additionally, its reactivity and stability could be influenced by factors such as pH, temperature, and the presence of other chemical species .

特性

IUPAC Name |

(E)-3-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O2/c11-8-4-6(1-2-9(15)16)3-7(5-8)10(12,13)14/h1-5H,(H,15,16)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALLIUNVQMPIFI-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1C(F)(F)F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420682 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-(trifluoromethyl)cinnamic acid | |

CAS RN |

575469-96-4 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 575469-96-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic Acid](/img/structure/B1336826.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1336832.png)

![(2S,3R)-2-amino-3-hydroxy-N-[(2S,3R)-3-hydroxy-1-(4-nitroanilino)-1-oxobutan-2-yl]butanamide](/img/structure/B1336834.png)

![[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B1336838.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile](/img/structure/B1336840.png)